molecular formula C6H16Cl2N2 B2419995 1-(Cyclopentylmethyl)hydrazine dihydrochloride CAS No. 1172489-30-3

1-(Cyclopentylmethyl)hydrazine dihydrochloride

Cat. No. B2419995
Key on ui cas rn: 1172489-30-3
M. Wt: 187.11
InChI Key: KGMYQEHOOYXDHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08569353B2

Procedure details

To a solution of cyclopentylmethyl alcohol (51.1 g, 0.51 mol) and triethylamine (82.6 g, 0.82 mol) in tetrahydrofuran (510 mL) was added dropwise methanesulfonyl chloride (67.2 g, 0.59 mmol) over 55 minutes with keeping the temperature below 10° C., and the reaction mixture was stirred for 1 hour. To the mixture was added water (380 mL) with keeping the internal temperature below 10° C., and the mixture was extracted with toluene (765 mL). The organic layer was dried over anhydrous MgSO4, and the solvent was evaporated under reduced pressure to give a crude product of Compound (Ie) (86.9 g). The crude product of Compound (Ie) (50 g, equivalent to 0.28 mol) and hydrazine monohydrate (84.3 g, 1.7 mol) were dissolved in ethanol (281 mL), and the reaction mixture was stirred at 45° C. to 55° C. for 7 hours and then cooled to room temperature. To the resultant was added water (94 mL), and the mixture was extracted with chloroform (562 mL). The organic layer was washed with water (94 mL) twice, and dried over anhydrous Na2SO4. To the solution was added conc. HCl (85 g) at an internal temperature below 10° C., methanol (190 mL) was added thereto to dissolve the solid, and the solvent was evaporated under reduced pressure. To the concentrated residue was added 2-propanol (234 mL), and the solvent was evaporated under reduced pressure four times. To the concentrated residue was added 2-propanol (85 mL). The mixture was heated to 40° C., n-hexane (170 mL) was added dropwise thereto at 40° C. over 30 minutes, and the mixture was stirred at 40° C. for 1 hour. Then, the mixture was cooled to 10° C. over 1 hour and stirred at an internal temperature below 10° C. for 1 hour. The resulting precipitate was collected by filtration, washed with a mixed solution of cooled n-hexane/2-propanol (2:1) (36 mL), and dried under reduced pressure to give the title compound (33.6 g, 64%) as a white powder.
Quantity
51.1 g
Type
reactant
Reaction Step One
Quantity
82.6 g
Type
reactant
Reaction Step One
Quantity
67.2 g
Type
reactant
Reaction Step One
Quantity
510 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
84.3 g
Type
reactant
Reaction Step Two
Quantity
281 mL
Type
solvent
Reaction Step Two
Name
Quantity
94 mL
Type
solvent
Reaction Step Three
Name
Quantity
380 mL
Type
solvent
Reaction Step Four
Yield
64%

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:6]O)[CH2:5][CH2:4][CH2:3][CH2:2]1.C(N(CC)CC)C.CS([Cl:19])(=O)=O.O.[NH2:21][NH2:22]>O1CCCC1.C(O)C.O>[ClH:19].[ClH:19].[CH:1]1([CH2:6][NH:21][NH2:22])[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:3.4,8.9.10|

Inputs

Step One
Name
Quantity
51.1 g
Type
reactant
Smiles
C1(CCCC1)CO
Name
Quantity
82.6 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
67.2 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
510 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
84.3 g
Type
reactant
Smiles
O.NN
Name
Quantity
281 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
94 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
380 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 10° C.
CUSTOM
Type
CUSTOM
Details
the internal temperature below 10° C.
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with toluene (765 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a crude product of Compound (Ie) (86.9 g)
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at 45° C. to 55° C. for 7 hours
Duration
7 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with chloroform (562 mL)
WASH
Type
WASH
Details
The organic layer was washed with water (94 mL) twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
ADDITION
Type
ADDITION
Details
To the solution was added conc. HCl (85 g) at an internal temperature below 10° C., methanol (190 mL)
ADDITION
Type
ADDITION
Details
was added
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the solid
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
To the concentrated residue was added 2-propanol (234 mL)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure four times
ADDITION
Type
ADDITION
Details
To the concentrated residue was added 2-propanol (85 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 40° C.
ADDITION
Type
ADDITION
Details
n-hexane (170 mL) was added dropwise
WAIT
Type
WAIT
Details
at 40° C. over 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
the mixture was stirred at 40° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Then, the mixture was cooled to 10° C. over 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred at an internal temperature below 10° C. for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with a mixed solution of cooled n-hexane/2-propanol (2:1) (36 mL)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.Cl.C1(CCCC1)CNN
Measurements
Type Value Analysis
AMOUNT: MASS 33.6 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 60872.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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